3,6-Bis(dimethylamino)acridine hydrochloride
Overview
Description
3,6-Bis(dimethylamino)acridine hydrochloride, also known as Acridine Orange, is a cell-permeable fluorescent dye that binds to nucleic acids . It emits green fluorescence when bound to dsDNA and red fluorescence when bound to ssDNA or RNA . It is also known to be a positive solvatochromic dye .
Synthesis Analysis
The synthesis of 3,6-Bis(dimethylamino)acridine hydrochloride has been reported in the literature . The yield was 66%, and the melting point was 180 °C with decomposition .Molecular Structure Analysis
The empirical formula of 3,6-Bis(dimethylamino)acridine hydrochloride is C17H19N3 · HCl · xH2O . Its molecular weight on an anhydrous basis is 301.81 .Chemical Reactions Analysis
Acridine derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections .Physical And Chemical Properties Analysis
3,6-Bis(dimethylamino)acridine hydrochloride is a powder that is soluble in water . It has a melting point of 284-287 °C . It has a maximum absorption wavelength (λmax) of 492 nm .Scientific Research Applications
Synthesis and Polymer Chemistry
- Catalytic Properties in Polymer Synthesis : 3,6-Bis(dimethylamino)acridine hydrochloride is used in the synthesis of polyimides, demonstrating significant catalytic activity in hydrosilylation reactions of acetophenone. These polyimides have high thermal stability and solubility in polar solvents, making them valuable in various industrial applications (Seçkin et al., 2006).
Analytical Chemistry and Sensing
- Electrogenerated Chemiluminescence (ECL) : In analytical chemistry, 3,6-Bis(dimethylamino)acridine hydrochloride enhances the electrogenerated chemiluminescence of tris(2,2'-bipyridine)ruthenium(II), offering a novel and more efficient alternative for the detection of thiourea (Saqib et al., 2020).
- Fluorescence Detection : This compound has shown excellent selectivity and sensitivity in the fluorescence detection of Zn(2+) and Cd(2+) ions, indicating its potential use in environmental monitoring and analytical chemistry (Visscher et al., 2016).
Material Science
- Electronic Applications : It is used for n doping of C60 thin films, significantly enhancing their conductivity. This finds potential applications in the development of electronic materials and devices (Li et al., 2006).
Chemistry and Biochemistry
- DNA Interactions : Certain derivatives of 3,6-Bis(dimethylamino)acridine hydrochloride have been studied for their interactions with DNA, showing potential as DNA-binding agents and tools for biochemical research (Janovec et al., 2011).
Photophysical Properties
- UV Absorber : It has been used inthe synthesis of novel dyes with UV absorber properties. These dyes exhibit solvatochromic effects and enhanced stability under irradiation, suggesting applications in materials science and photophysics (Prabakaran et al., 2021).
Molecular Dynamics and Structural Analysis
- Molecular Modeling : Acridine derivatives, including 3,6-Bis(dimethylamino)acridine hydrochloride, have been studied using molecular dynamics and solvent-accessible surface area calculations. These studies provide insights into the molecular interactions and potential applications in drug design and structural biology (Janovec et al., 2011).
Environmental Science
- Catalytic Oxidation Studies : The compound has been investigated for its role in the catalytic oxidative degradation of pollutants, revealing its potential in environmental remediation and waste treatment processes (Pare et al., 2005).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-N,3-N,6-N,6-N-tetramethylacridine-3,6-diamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3.ClH/c1-19(2)14-7-5-12-9-13-6-8-15(20(3)4)11-17(13)18-16(12)10-14;/h5-11H,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSTHNGLPHBTRMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C=C3C=CC(=CC3=N2)N(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
494-38-2 (parent cpd) | |
Record name | Acridine Orange | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000065612 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40883213 | |
Record name | 3,6-Acridinediamine, N3,N3,N6,N6-tetramethyl-, hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40883213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Bis(dimethylamino)acridine hydrochloride | |
CAS RN |
65-61-2 | |
Record name | Acridine Orange | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65-61-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acridine Orange | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000065612 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acridine orange | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56324 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 3,6-Acridinediamine, N3,N3,N6,N6-tetramethyl-, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3,6-Acridinediamine, N3,N3,N6,N6-tetramethyl-, hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40883213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N,N',N'-tetramethylacridin-3,6-yldiamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.558 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | ACRIDINE ORANGE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YO2175B15I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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